molecular formula C16H18FNO B1385494 N-(2-Fluorobenzyl)-4-isopropoxyaniline CAS No. 1037144-79-8

N-(2-Fluorobenzyl)-4-isopropoxyaniline

Cat. No.: B1385494
CAS No.: 1037144-79-8
M. Wt: 259.32 g/mol
InChI Key: BSLDFYAKXSDNCD-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-4-isopropoxyaniline is an aromatic amine derivative characterized by a 4-isopropoxy-substituted aniline core and a 2-fluorobenzyl group attached to the nitrogen atom. Such fluorinated aniline derivatives are of interest in pharmaceutical and materials science due to the metabolic stability and enhanced binding affinity often imparted by fluorine substituents .

For example, 4-isopropoxyaniline could react with 2-fluorobenzyl chloride in the presence of a base to yield the target compound, a method consistent with protocols described for related structures .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLDFYAKXSDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-4-isopropoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-4-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Fluorobenzyl)-4-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structural features make it a valuable candidate for developing compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The isopropoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents (Aniline/N-Benzyl) Molecular Weight (g/mol) Key Spectral Features References
N-(2-Fluorobenzyl)-4-isopropoxyaniline 4-isopropoxy / 2-fluorobenzyl 275.33 N-H: ~3300 cm⁻¹; C-F: 1100–1200 cm⁻¹
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline 3-isopropoxy / 4-(2-ethoxyethoxy)benzyl 329.43 C-O-C: ~1050–1150 cm⁻¹; higher hydrophilicity
N-(4-Fluorobenzyl)-2-methoxyaniline 2-methoxy / 4-fluorobenzyl 245.28 C-O: ~1250 cm⁻¹; para-F fragment: m/z = 111.04

Biological Activity

N-(2-Fluorobenzyl)-4-isopropoxyaniline is an organic compound that has garnered attention in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aniline derivative, characterized by the presence of a fluorobenzyl group and an isopropoxy substituent. Its molecular formula is C12H14FNOC_{12}H_{14}FNO with a CAS number of 1037144-79-8. The compound's structure enhances its binding affinity to various biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzyl moiety can enhance binding affinity, while the isopropoxy group may influence pharmacokinetic properties such as solubility and membrane permeability. This dual functionality allows the compound to modulate various biological pathways effectively.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Studies have shown that derivatives of this compound can inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative disorders such as Parkinson's disease. This inhibition suggests a potential therapeutic role in managing α-synucleopathies .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to the presence of the fluorine atom, which enhances the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantExhibits protective effects against oxidative stress
NeuroprotectiveInhibits α-synuclein aggregation; potential for treating Parkinson's disease
AntimicrobialEffective against multiple bacterial strains

Case Study: Neuroprotection in Parkinson's Disease

A recent study investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated significant reduction in α-synuclein aggregation and improved cell viability under oxidative stress conditions. These findings support the compound's potential application in developing therapies for neurodegenerative diseases .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base like potassium carbonate. This reaction is carried out in solvents such as dimethylformamide (DMF) under reflux conditions. The compound serves as an intermediate in the production of more complex organic molecules, highlighting its significance in both academic research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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